![molecular formula C7H11NO4 B8337599 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid CAS No. 97609-13-7](/img/structure/B8337599.png)
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is a compound with the molecular formula C6H9NO4 It is known for its unique structure, which includes an allyloxycarbonyl group attached to a methylaminoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid typically involves the reaction of glycine with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The overall reaction can be summarized as follows:
- Glycine reacts with allyl chloroformate in the presence of triethylamine to form the intermediate.
- The intermediate is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. Additionally, it may interact with cellular receptors or proteins, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- N-methylglycine
- Allyl glycine
Uniqueness
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the allyloxycarbonyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
97609-13-7 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-[methyl(prop-2-enoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-3-4-12-7(11)8(2)5-6(9)10/h3H,1,4-5H2,2H3,(H,9,10) |
InChI Key |
BVSKMYWAXSZALS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


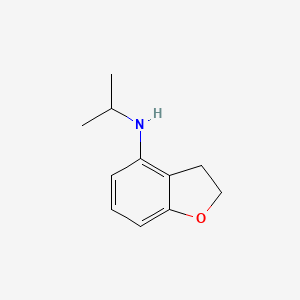
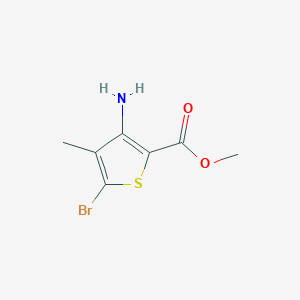
![2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide](/img/structure/B8337533.png)
![Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide](/img/structure/B8337542.png)
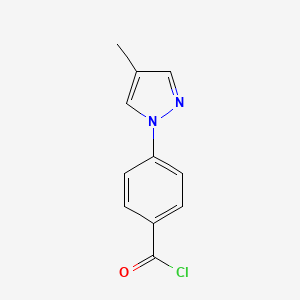
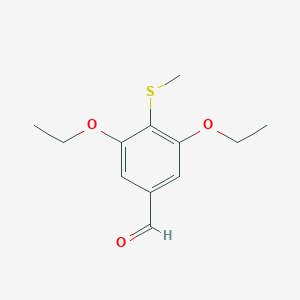
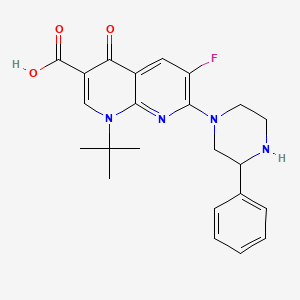
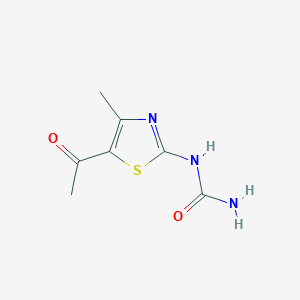
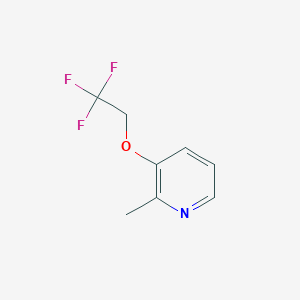

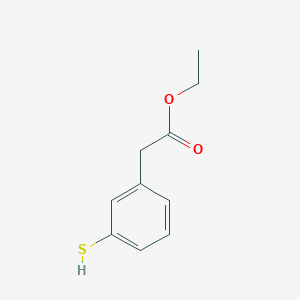
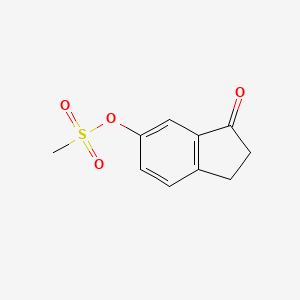
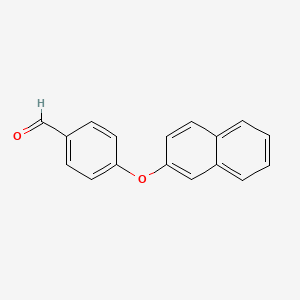
![C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine](/img/structure/B8337625.png)
